

# Synthesis of phenyl 9H-thioxanthen-9-yl sulfone experimental protocol

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## Compound of Interest

Compound Name: *phenyl 9H-thioxanthen-9-yl sulfone*

Cat. No.: B285902

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## Application Note: Synthesis of Phenyl 9H-Thioxanthen-9-yl Sulfone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of **phenyl 9H-thioxanthen-9-yl sulfone**, a potentially valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the preparation of 9H-thioxanthene, followed by bromination at the 9-position, nucleophilic substitution with sodium thiophenolate, and subsequent oxidation to the target sulfone. This protocol includes reaction parameters, purification methods, and characterization data.

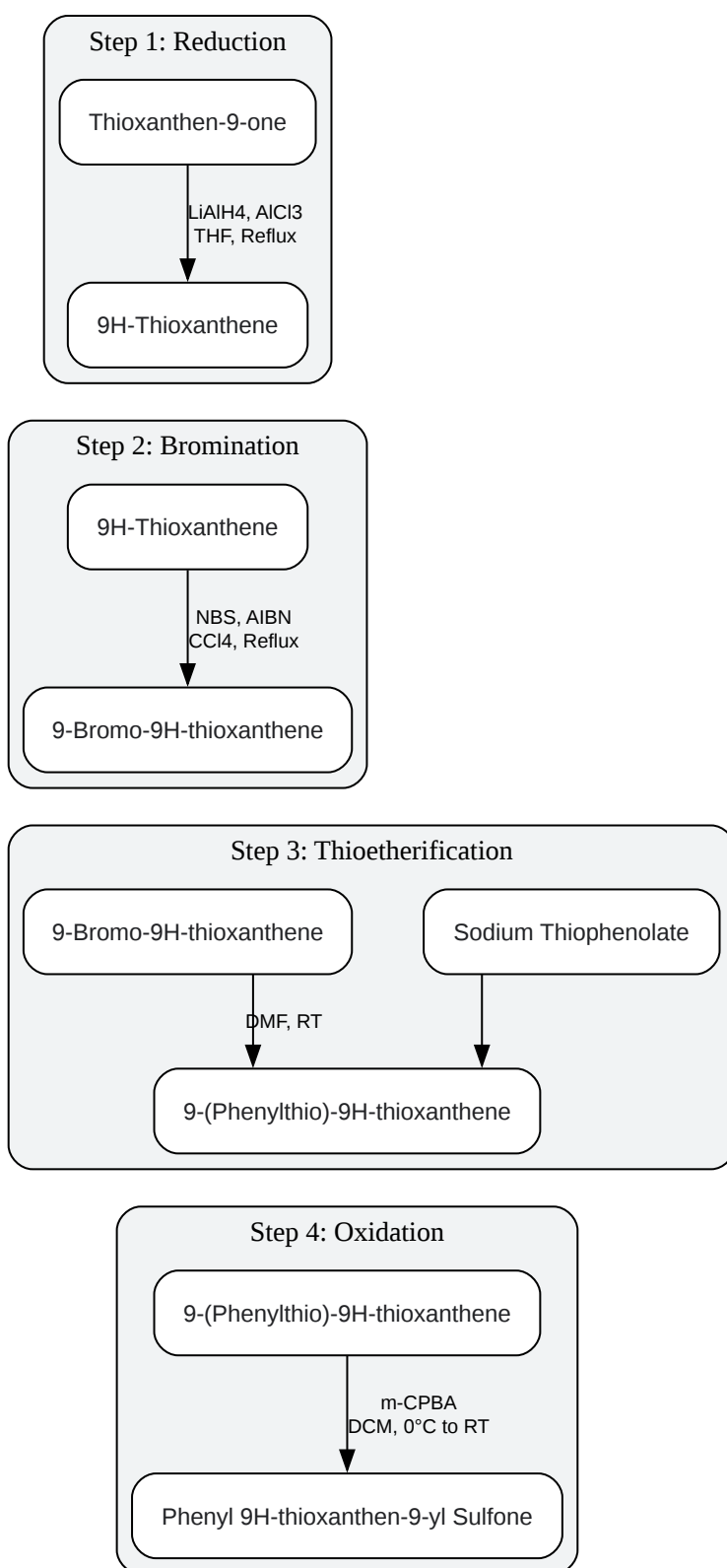
### Introduction

Thioxanthene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of a phenyl sulfone moiety at the 9-position of the thioxanthene core can modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles or enhanced performance in electronic devices. This

application note outlines a reliable and reproducible four-step synthetic route to **phenyl 9H-thioxanthen-9-yl sulfone**.

## Overall Synthesis Workflow

The synthesis of **phenyl 9H-thioxanthen-9-yl sulfone** is accomplished through a four-step sequence starting from thioxanthen-9-one. The workflow involves reduction, bromination, nucleophilic substitution, and oxidation.



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Figure 1: Overall synthetic workflow for **Phenyl 9H-thioxanthen-9-yl Sulfone**.

## Experimental Protocols

### Step 1: Synthesis of 9H-Thioxanthene

This procedure is adapted from the reduction of thioxanthen-9-one.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
Thioxanthen-9-one	C <sub>13</sub> H <sub>8</sub> OS	212.27	10.0 g	0.047
Lithium aluminum hydride (LiAlH <sub>4</sub> )	LiAlH <sub>4</sub>	37.95	1.78 g	0.047
Aluminum chloride (AlCl <sub>3</sub> )	AlCl <sub>3</sub>	133.34	6.27 g	0.047
Tetrahydrofuran (THF), anhydrous	C <sub>4</sub> H <sub>8</sub> O	72.11	200 mL	-
Ethyl acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	50 mL	-
1 M Hydrochloric acid (HCl)	HCl	36.46	100 mL	-
Saturated sodium bicarbonate (NaHCO <sub>3</sub> )	NaHCO <sub>3</sub>	84.01	100 mL	-
Brine	NaCl	58.44	100 mL	-
Anhydrous magnesium sulfate (MgSO <sub>4</sub> )	MgSO <sub>4</sub>	120.37	10 g	-

Procedure:

- To a stirred suspension of lithium aluminum hydride (1.78 g, 0.047 mol) in anhydrous THF (100 mL) at 0°C under a nitrogen atmosphere, a solution of aluminum chloride (6.27 g, 0.047 mol) in anhydrous THF (50 mL) is added dropwise.
- After the addition is complete, a solution of thioxanthen-9-one (10.0 g, 0.047 mol) in anhydrous THF (50 mL) is added.
- The reaction mixture is then heated to reflux for 2 hours.
- After cooling to 0°C, the reaction is quenched by the slow addition of ethyl acetate (50 mL) followed by water (10 mL).
- The mixture is acidified with 1 M HCl (100 mL) and extracted with ethyl acetate (3 x 100 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 9H-thioxanthene as a white solid.

Expected Yield: 85-95%

## Step 2: Synthesis of 9-Bromo-9H-thioxanthene

This protocol is based on the radical bromination of benzylic positions.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
9H-Thioxanthene	C <sub>13</sub> H <sub>10</sub> S	198.29	5.0 g	0.025
N-Bromosuccinimide (NBS)	C <sub>4</sub> H <sub>4</sub> BrNO <sub>2</sub>	177.98	4.9 g	0.0275
Azobisisobutyronitrile (AIBN)	C <sub>8</sub> H <sub>12</sub> N <sub>4</sub>	164.21	0.205 g	0.00125
Carbon tetrachloride (CCl <sub>4</sub> ), anhydrous	CCl <sub>4</sub>	153.82	100 mL	-

#### Procedure:

- A mixture of 9H-thioxanthene (5.0 g, 0.025 mol), N-bromosuccinimide (4.9 g, 0.0275 mol), and AIBN (0.205 g, 0.00125 mol) in anhydrous carbon tetrachloride (100 mL) is heated to reflux under a nitrogen atmosphere for 4 hours.
- The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
- The filtrate is concentrated under reduced pressure to give the crude 9-bromo-9H-thioxanthene, which can be used in the next step without further purification. For characterization, a small amount can be purified by recrystallization from ethanol.

Expected Yield: 80-90% (crude)

## Step 3: Synthesis of 9-(Phenylthio)-9H-thioxanthene

This procedure describes a nucleophilic substitution reaction.

#### Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
9-Bromo-9H-thioxanthene (crude)	C <sub>13</sub> H <sub>9</sub> BrS	277.18	~6.9 g	~0.025
Thiophenol	C <sub>6</sub> H <sub>6</sub> S	110.18	2.87 g	0.026
Sodium hydride (60% dispersion in mineral oil)	NaH	24.00	1.1 g	0.0275
N,N-Dimethylformamide (DMF), anhydrous	C <sub>3</sub> H <sub>7</sub> NO	73.09	100 mL	-

#### Procedure:

- To a stirred suspension of sodium hydride (1.1 g, 0.0275 mol) in anhydrous DMF (50 mL) at 0°C under a nitrogen atmosphere, a solution of thiophenol (2.87 g, 0.026 mol) in anhydrous DMF (20 mL) is added dropwise. The mixture is stirred for 30 minutes at room temperature to form sodium thiophenolate.
- A solution of crude 9-bromo-9H-thioxanthene (~6.9 g, ~0.025 mol) in anhydrous DMF (30 mL) is then added dropwise to the sodium thiophenolate solution.
- The reaction mixture is stirred at room temperature for 12 hours.
- The reaction is quenched by the addition of water (200 mL) and extracted with diethyl ether (3 x 150 mL).
- The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 9-(phenylthio)-9H-thioxanthene as a solid.

Expected Yield: 60-75% over two steps.

## Step 4: Synthesis of Phenyl 9H-thioxanthen-9-yl Sulfone

This final step involves the oxidation of the sulfide to a sulfone.

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
9-(Phenylthio)-9H-thioxanthen-9-yl sulfide	C <sub>19</sub> H <sub>14</sub> S <sub>2</sub>	306.45	3.06 g	0.01
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)	C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub>	172.57	~4.9 g	~0.022
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	100 mL	-
Saturated sodium sulfite (Na <sub>2</sub> SO <sub>3</sub> ) solution	Na <sub>2</sub> SO <sub>3</sub>	126.04	50 mL	-
Saturated sodium bicarbonate (NaHCO <sub>3</sub> ) solution	NaHCO <sub>3</sub>	84.01	100 mL	-

Procedure:

- To a stirred solution of 9-(phenylthio)-9H-thioxanthen-9-yl sulfide (3.06 g, 0.01 mol) in dichloromethane (100 mL) at 0°C, m-CPBA (~4.9 g, ~0.022 mol) is added portion-wise over 30 minutes.



- The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
- The reaction is quenched by the addition of saturated sodium sulfite solution (50 mL).
- The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from ethanol to afford **phenyl 9H-thioxanthen-9-yl sulfone** as a crystalline solid.

Expected Yield: 80-90%

## Data Summary

Compound	Step	Starting Material	Product	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
9H-Thioxanthene	1	Thioxanthene-9-one	9H-Thioxanthene	LiAlH <sub>4</sub> , AlCl <sub>3</sub>	THF	Reflux	2	85-95
9-Bromo-9H-thioxanthene	2	9H-Thioxanthene	9-Bromo-9H-thioxanthene	NBS, AIBN	CCl <sub>4</sub>	Reflux	4	80-90 (crude)
9-(Phenylthio)-9H-thioxanthene	3	9-Bromo-9H-thioxanthene	9-(Phenylthio)-9H-thioxanthene	Sodium thiophenolate	DMF	RT	12	60-75
Phenyl 9H-thioxanthene-9-yl Sulfone	4	9-(Phenylthio)-9H-thioxanthene	Phenyl 9H-thioxanthene-9-yl Sulfone	m-CPBA	DCM	0 to RT	5	80-90

## Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **phenyl 9H-thioxanthene-9-yl sulfone**. The described four-step procedure is robust and employs readily available reagents and standard laboratory techniques, making it accessible to a wide range of researchers. The target compound can be obtained in good overall yield, and the provided protocols can serve as a valuable resource for the synthesis of this and related thioxanthene derivatives for further investigation in drug discovery and materials science.

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